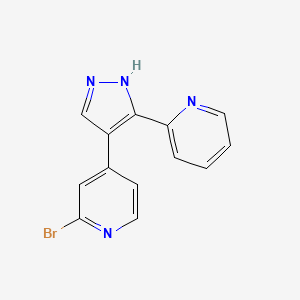

2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4/c14-12-7-9(4-6-16-12)10-8-17-18-13(10)11-3-1-2-5-15-11/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOUUZVEXCPGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468016 | |

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446880-81-5 | |

| Record name | 2-Bromo-4-[3-(2-pyridinyl)-1H-pyrazol-4-yl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446880-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-[5-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of the heterocyclic compound 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. The proposed pathway is constructed from established synthetic transformations and is designed to be a robust and reproducible method for laboratory-scale preparation. The synthesis is strategically divided into three core stages: construction of the pyrazole precursor, preparation of the pyridine-boronic ester, and the final palladium-catalyzed cross-coupling.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a convergent approach. The key disconnection is the C4-C4' bond between the pyridine and pyrazole rings, which is efficiently formed via a Suzuki cross-coupling reaction. This strategy necessitates the prior synthesis of two key intermediates: 4-bromo-3-(pyridin-2-yl)-1H-pyrazole and 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Caption: The overall three-stage synthetic workflow for the target compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and expected yields for each step of the synthesis.

| Step | Product | Starting Materials | Key Reagents / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1.1 | (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | 2-Acetylpyridine | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Neat | 120 | 4 | >95 (crude) |

| 1.2 | 3-(Pyridin-2-yl)-1H-pyrazole | (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | Reflux | 6 | 80–90 |

| 1.3 | 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole | 3-(Pyridin-2-yl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Chloroform | 0 to RT | 12 | 75–85 |

| 2.1 | 2-Bromo-4-(...)-dioxaborolan-2-yl)pyridine | 2,4-Dibromopyridine, Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | 1,4-Dioxane | 80 | 12 | 60–70 |

| 3.1 | Final Product | 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole, Pyridine-boronic ester | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 90 | 24 | 60–85 |

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole

Step 1.1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

-

Procedure: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated to 120 °C and stirred for 4 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the excess volatile reagents are removed under reduced pressure to yield the crude enaminone as a dark oil, which is used directly in the subsequent step without further purification.

Step 1.2: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole

-

Procedure: The crude enaminone from the previous step is dissolved in absolute ethanol (approx. 0.5 M). To this solution, hydrazine hydrate (1.2 eq) is added dropwise. The reaction mixture is then heated to reflux and maintained for 6 hours. After cooling to ambient temperature, the solvent is evaporated in vacuo. The resulting residue is purified by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford 3-(pyridin-2-yl)-1H-pyrazole as a solid.

Step 1.3: Synthesis of 4-Bromo-3-(pyridin-2-yl)-1H-pyrazole

-

Procedure: 3-(Pyridin-2-yl)-1H-pyrazole (1.0 eq) is dissolved in chloroform (CHCl₃) and the solution is cooled to 0 °C in an ice bath. N-Bromosuccinimide (NBS) (1.05 eq) is added in small portions over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and is stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, eluent: gradient of ethyl acetate in hexanes) to yield 4-bromo-3-(pyridin-2-yl)-1H-pyrazole.

Stage 2: Synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

Procedure: To an oven-dried Schlenk flask are added 2,4-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc) (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq). The flask is evacuated and backfilled with nitrogen three times. Anhydrous 1,4-dioxane is added, and the mixture is stirred at 80 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, eluent: gradient of ethyl acetate in hexanes) to give the desired pyridine-boronic ester.

Stage 3: Suzuki Coupling for this compound

-

Procedure: In a Schlenk tube, 4-bromo-3-(pyridin-2-yl)-1H-pyrazole (1.0 eq), 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), and sodium carbonate (2.0 eq) are combined. A 4:1 mixture of 1,4-dioxane and water is added, and the solution is sparged with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) is then added, and the tube is sealed. The reaction mixture is heated to 90 °C and stirred vigorously for 24 hours.[1] Upon cooling, the mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the final product, this compound.

Logical Relationships Diagram

The logical progression from commercially available starting materials to the final, complex heterocyclic product is outlined below. This diagram highlights the key bond-forming events and the role of each intermediate.

Caption: Logical flow from starting materials to the final product via key intermediates.

References

An In-Depth Technical Guide to 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. A comprehensive search of scientific literature and chemical databases has revealed limited specific experimental data for this compound. Much of the information presented herein is based on predictions and data from structurally related compounds.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 446880-81-5 | Chemical Supplier Catalogs[1][2][3] |

| Molecular Formula | C₁₃H₉BrN₄ | Angene International Limited[4] |

| Molecular Weight | 301.15 g/mol | Online Retailer[5] |

| Predicted Density | 1.550 ± 0.06 g/cm³ | Not Specified |

| Predicted Boiling Point | 457.4 ± 45.0 °C | Not Specified |

Note: The density and boiling point are predicted values and have not been experimentally verified. Further experimental analysis is required to determine key parameters such as melting point, aqueous and organic solvent solubility, pKa, and logP, which are crucial for drug development and formulation.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not currently described in the scientific literature. However, the synthesis of related pyrazolo[3,4-b]pyridine and substituted pyridine compounds is well-documented. These methods can serve as a foundation for the development of a synthetic route for the title compound.

A plausible synthetic approach could involve a multi-step process, likely beginning with the construction of the pyrazole and pyridine ring systems followed by their coupling and subsequent bromination. Key reactions in such a synthesis could include:

-

Pyrazole Ring Formation: Condensation reactions between a hydrazine derivative and a 1,3-dicarbonyl compound are a common method for pyrazole synthesis.

-

Pyridine Ring Construction: Various methods, such as the Hantzsch pyridine synthesis or modifications thereof, can be employed.

-

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for joining heterocyclic rings.

-

Bromination: Electrophilic aromatic substitution would be the likely method for introducing the bromine atom onto the pyridine ring.

The following diagram illustrates a generalized workflow for the potential synthesis and characterization of novel heterocyclic compounds like this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity for this compound has not been reported. However, the pyrazole and pyridine moieties are common scaffolds in medicinal chemistry, and compounds containing these rings have been investigated for a wide range of therapeutic applications.

Notably, pyrazolopyridine derivatives have been explored as potent kinase inhibitors .[6] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The general structure of this compound suggests it could potentially interact with the ATP-binding site of various kinases.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor.

Given the prevalence of pyridine and pyrazole motifs in anticancer agents, it is plausible that this compound could exhibit antiproliferative activity. For instance, pyridine-bridged analogues of combretastatin-A4 have been synthesized and evaluated as anticancer agents.[7]

Future Research Directions

The lack of comprehensive data on this compound highlights a significant opportunity for further research. The following experimental workflows are recommended to fully characterize this compound:

-

Chemical Synthesis and Characterization: Development and optimization of a robust synthetic route, followed by full structural elucidation using NMR, mass spectrometry, and potentially X-ray crystallography.

-

Physicochemical Profiling: Experimental determination of melting point, solubility in various solvents, pKa, and logP to inform its suitability for biological assays and potential as a drug candidate.

-

Biological Screening: A broad-based biological screening campaign is warranted. This should include assays for kinase inhibition against a panel of cancer-relevant kinases, as well as general cytotoxicity assays against various cancer cell lines.

-

Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific molecular target and signaling pathway(s) involved will be crucial.

The following diagram outlines a proposed experimental workflow for the biological evaluation of this compound.

Conclusion

This compound is a novel chemical entity with limited available data. Its structural motifs suggest potential as a biologically active compound, particularly in the area of oncology as a kinase inhibitor. Significant experimental work is required to synthesize, characterize, and evaluate its physicochemical and biological properties to determine its potential as a lead compound for drug discovery and development. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE (CAS/ID No. 446880-81-5) | Reagentia [reagentia.eu]

- 2. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 2-BROMO-4-(3-PYRIDIN-2-YL-1H-PYRAZOL-4-YL)-PYRIDINE (1 x 1 g) | Reagentia [reagentia.eu]

- 4. 2-bromo-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)-pyridine|CAS 446880-81-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. This compound, 98%,价格-幺米Lab实验室 [ymilab.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: An In-Depth Guide to Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Disclaimer: Extensive searches for the compound "2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine" (CAS number 446880-81-5) did not yield any specific scientific literature containing in-depth technical data regarding its synthesis, biological activity, or experimental protocols. The information available is limited to catalogue listings from chemical suppliers. Therefore, this technical guide focuses on a closely related and well-documented class of compounds, the pyrazolo[3,4-b]pyridine derivatives , to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and mechanism of action as potent kinase inhibitors in oncology.

Introduction to Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities.[1] This core is a key component in the design of various therapeutic agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar, heteroaromatic nature of the pyrazolo[3,4-b]pyridine ring system allows it to interact with the ATP-binding site of various kinases, making it an attractive scaffold for the development of targeted cancer therapies.[1][2]

This guide will focus on a specific series of pyrazolo[3,4-b]pyridine derivatives that have been synthesized and evaluated as potent anti-leukemic agents, with a particular emphasis on their role as Topoisomerase IIα inhibitors.[1]

Chemical Synthesis

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a multi-step process. A common and effective method involves a one-pot, three-component reaction.[1] The general synthetic route is outlined below.

General Synthetic Protocol

The synthesis of the target pyrazolo[3,4-b]pyridine compounds involves the condensation of a 3-substituted-1-phenyl-1H-pyrazol-5-amine with a 3-oxo-3-arylpropanenitrile and an appropriate aldehyde.[1]

Experimental Protocol:

-

Preparation of 3-substituted-1-phenyl-1H-pyrazol-5-amines: These intermediates are synthesized by the condensation of a substituted 3-oxopropanenitrile with phenylhydrazine in refluxing absolute ethanol.[1]

-

One-pot three-component reaction: An equimolar mixture of the 3-substituted-1-phenyl-1H-pyrazol-5-amine, the appropriate 3-oxo-3-arylpropanenitrile, and the desired aldehyde is refluxed in absolute ethanol for 12 hours.[1]

-

Purification: The resulting solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of these derivatives.

Biological Activity and Quantitative Data

A series of pyrazolo[3,4-b]pyridine derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data for a selection of these compounds is summarized in the table below.

| Compound ID | Modification | Cell Line | GI50 (µM)[1] |

| 8b | 4-Chlorophenyl at C4 | K562 (Leukemia) | 2.50 |

| 8c | 4-Methoxyphenyl at C4 | K562 (Leukemia) | 0.72 |

| 8f | 3,4,5-Trimethoxyphenyl at C4 | K562 (Leukemia) | 3.25 |

| 10b | 4-Chlorophenyl at C4, Indole at C3 | K562 (Leukemia) | 5.52 |

| 10c | 4-Methoxyphenyl at C4, Indole at C3 | K562 (Leukemia) | 6.52 |

| 10f | 3,4,5-Trimethoxyphenyl at C4, Indole at C3 | K562 (Leukemia) | 4.35 |

GI50: The concentration of the compound that causes 50% growth inhibition.

The structure-activity relationship (SAR) studies indicate that the nature of the substituent at the C4 position of the pyridine ring significantly influences the cytotoxic activity. For instance, the presence of a 4-methoxyphenyl group (compound 8c ) leads to a marked increase in potency against the K562 leukemia cell line.[1]

Mechanism of Action: Topoisomerase IIα Inhibition and Apoptosis Induction

Further mechanistic studies on the most potent compounds, such as 8c , have revealed that they exert their anticancer effects through the inhibition of Topoisomerase IIα (TOPOIIα) and the subsequent induction of apoptosis.[1]

Experimental Protocol for TOPOIIα Inhibition Assay:

-

Enzyme and Substrate: Recombinant human Topoisomerase IIα and supercoiled plasmid DNA (e.g., pBR322) are used.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing ATP and the test compound at various concentrations. Etoposide is often used as a positive control.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of DNA relaxation (conversion of supercoiled to relaxed DNA) indicates TOPOIIα inhibition.

The inhibition of TOPOIIα by these compounds leads to DNA damage, which in turn triggers a cascade of events culminating in programmed cell death (apoptosis). This process involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

The proposed signaling pathway for the induction of apoptosis by pyrazolo[3,4-b]pyridine derivatives is depicted below.

Conclusion

While specific data on this compound remains elusive in the public domain, the broader class of pyrazolo[3,4-b]pyridine derivatives represents a highly promising scaffold for the development of novel anticancer agents. Their straightforward synthesis, coupled with their potent and selective activity against key cancer targets like Topoisomerase IIα, makes them a focal point for ongoing research in oncology drug discovery. The data presented in this guide, based on a representative series of these compounds, underscores the therapeutic potential of the pyrazolo[3,4-b]pyridine core and provides a valuable resource for researchers in this field. Further exploration and optimization of this scaffold are warranted to develop clinically viable drug candidates.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the spectral characteristics and a plausible synthetic route for the novel heterocyclic compound, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine (CAS 446880-81-5). Due to the absence of publicly available experimental data, this guide is constructed based on established synthetic methodologies and predictive models derived from spectral data of analogous structures. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Proposed Synthesis

A feasible synthetic pathway for this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely utilized method forges a carbon-carbon bond between a boronic acid (or its ester) and a halide. In this proposed synthesis, the key step would be the coupling of a 4-borylated pyrazole derivative with 2,4-dibromopyridine, followed by a subsequent Suzuki coupling with 2-pyridylboronic acid, or a similar sequence of coupling reactions.

A plausible two-step synthetic workflow is outlined below:

Caption: Proposed single-step Suzuki coupling for the synthesis of the target compound.

Predicted Spectral Data

The following spectral data are predicted based on the chemical structure of this compound and known spectral data of its constituent moieties (pyridine, pyrazole, and bromopyridine).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | Pyrazole N-H |

| ~8.65 | d | 1H | Pyridine-H (α to N) |

| ~8.40 | d | 1H | 2-Bromopyridine-H (α to N) |

| ~8.20 | s | 1H | Pyrazole-H |

| ~7.80 | td | 1H | Pyridine-H (γ to N) |

| ~7.70 | d | 1H | Pyridine-H (α' to N) |

| ~7.55 | s | 1H | 2-Bromopyridine-H (adjacent to Br) |

| ~7.30 | ddd | 1H | Pyridine-H (β to N) |

| ~7.20 | dd | 1H | 2-Bromopyridine-H (adjacent to pyrazole) |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | Pyridine C (α to N) |

| ~149.0 | Pyridine C (α' to N) |

| ~142.0 | 2-Bromopyridine C-Br |

| ~138.0 | Pyrazole C (adjacent to pyridine) |

| ~137.0 | Pyridine C (γ to N) |

| ~130.0 | Pyrazole C-H |

| ~128.0 | 2-Bromopyridine C-H |

| ~125.0 | 2-Bromopyridine C-H |

| ~123.0 | Pyridine C-H (β to N) |

| ~121.0 | Pyridine C-H (β' to N) |

| ~120.0 | 2-Bromopyridine C (adjacent to pyrazole) |

| ~118.0 | Pyrazole C (adjacent to 2-bromopyridine) |

Predicted High-Resolution Mass Spectrum (HRMS) Data (ESI+)

| m/z (calculated) | Formula | Ion |

| 301.0014 | C₁₃H₉BrN₄ | [M+H]⁺ |

| 323.9833 | C₁₃H₈BrN₄Na | [M+Na]⁺ |

Predicted Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization is depicted below. The initial loss of bromine is a common fragmentation pattern for brominated aromatic compounds.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1580 | Strong | C=C and C=N stretching (pyridine rings) |

| ~1550-1530 | Medium | Pyrazole ring stretching |

| ~1470-1430 | Strong | Aromatic ring skeletal vibrations |

| ~1100-1000 | Medium | C-H in-plane bending |

| ~800-750 | Strong | C-H out-of-plane bending |

| ~700-650 | Medium | C-Br stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of the target compound. Actual conditions may require optimization.

-

To a reaction vessel, add 2,4-dibromopyridine (1.0 eq), 3-(pyridin-2-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) for accurate mass determination or electron ionization (EI) for fragmentation analysis.

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Disclaimer: The spectral data and synthetic protocols presented in this document are predictive and intended for informational purposes. Experimental validation is required for confirmation.

The Expanding Therapeutic Potential of Pyridine-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and pyrazole rings has given rise to a versatile scaffold with significant potential across a spectrum of therapeutic areas. These heterocyclic compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support ongoing drug discovery and development efforts.

Anticancer Activity: A Multi-Targeted Approach

Pyridine-pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[2][3]

Several pyridine-pyrazole compounds have demonstrated potent inhibitory effects on cancer cell lines, including those of the breast, colon, liver, and lung.[1][2] For instance, certain derivatives have shown significant activity against cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver).[2] The anticancer efficacy is often attributed to the inhibition of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are pivotal in tumor progression.[2][3] Some derivatives have also been found to induce apoptosis in cancer cells through DNA intercalation and the generation of reactive oxygen species.[4]

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [2] |

| PC-3 (Prostate) | 124.40 | [2] | |

| HL60 (Promyelocytic Leukemia) | 6.81 | [2] | |

| SNB19 (Astrocytoma) | 60.44 | [2] | |

| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | [3] |

| Indole-pyrazole derivative 33 | CDK2 | 0.074 | [3] |

| Indole-pyrazole derivative 34 | CDK2 | 0.095 | [3] |

| Pyrazolo[4,3-f]quinoline derivative 48 | HCT116 | 1.7 | [3] |

| HeLa | 3.6 | [3] | |

| Pyrazolone-pyrazole derivative 27 | MCF-7 | 16.50 | [3] |

| VEGFR-2 | 0.828 | [3] | |

| Triphenylamine-linked pyridone 4b | MDA-MB-231 (Breast) | 0.0103 | [5] |

| Triphenylamine-linked pyridone 4e | MDA-MB-231 (Breast) | 0.0147 | [5] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The pyridine-pyrazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[2]

Kinase Inhibition Assay (e.g., VEGFR-2):

-

Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by a specific kinase.

-

Reaction Setup: The kinase (e.g., VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP are incubated in a reaction buffer in the presence of varying concentrations of the pyridine-pyrazole derivative.

-

Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[3]

Visualizing Anticancer Mechanisms

Caption: Diverse anticancer mechanisms of pyridine-pyrazole derivatives.

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyridine-pyrazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[6][7] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever, while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]

The anti-inflammatory effects of these derivatives have been evaluated using both in vitro and in vivo models.[9] In vitro assays often measure the inhibition of COX-1 and COX-2 enzymes, while in vivo studies, such as the carrageenan-induced paw edema model in rats, assess the reduction in inflammation.[7]

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | IC50 (µM) / % Inhibition | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [7] |

| COX-1 Inhibition | IC50 = 4.5 µM | [7] | |

| Pyrazole-thiazole hybrid | COX-2 Inhibition | IC50 = 0.03 µM | [7] |

| 5-LOX Inhibition | IC50 = 0.12 µM | [7] | |

| Compound 12 | COX-2 Expression (2-ΔΔct) | 25.8 | [9] |

| Compound 13 | COX-2 Expression (2-ΔΔct) | 10.1 | [9] |

| Compound 11 | COX-2 Expression (2-ΔΔct) | 2.9 | [9] |

| Compound 6 | COX-2 Expression (2-ΔΔct) | 6.6 | [9] |

Experimental Protocols: Anti-inflammatory Activity Assessment

In Vitro COX Inhibition Assay:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a reaction buffer.

-

Compound Incubation: The pyridine-pyrazole derivatives are pre-incubated with the enzyme for a short period.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[7]

In Vivo Carrageenan-Induced Paw Edema in Rats:

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% in saline) is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[7]

Visualizing the Anti-inflammatory Pathway

Caption: Selective COX-2 inhibition by pyridine-pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyridine-pyrazole derivatives have shown promising antibacterial and antifungal activities against a range of pathogenic microorganisms.[10] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[11][12]

The mechanism of antimicrobial action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12][13] Some derivatives have also been reported to disrupt the bacterial cell membrane integrity.

Quantitative Antimicrobial Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2g | Vancomycin-resistant Enterococcus (VRE) | 8 | [11] |

| Compound 2j | Vancomycin-resistant Enterococcus (VRE) | 8 | [11] |

| Imidazo-pyridine substituted pyrazole 18 | Various Gram-positive and Gram-negative bacteria | <1 | [12] |

| Thiazolo-pyrazole derivative 17 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [12] |

| Pyrazole-thiazole hybrid 10 | Various bacteria | 1.9 - 3.9 | [12] |

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilutions: The pyridine-pyrazole derivatives are serially diluted in the broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Visualizing the Antimicrobial Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Notable Biological Activities

Beyond the major therapeutic areas, pyridine-pyrazole derivatives have shown potential in treating a variety of other conditions. Structure-activity relationship studies have identified compounds with activity as positive allosteric modulators of the muscarinic acetylcholine receptor M4, which is a target for neurological disorders like schizophrenia.[14][15] Additionally, some derivatives have been investigated as inhibitors of carbonic anhydrase and as activators of AMP-activated protein kinase (AMPK), indicating their potential in metabolic disorders.[16][17]

Conclusion

The pyridine-pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has yielded a wealth of quantitative data and a deeper understanding of their mechanisms of action. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data, experimental protocols, and mechanistic insights to drive the design and development of the next generation of pyridine-pyrazole-based drugs. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Kinase Inhibitory Potential of Novel Bipyridyl and Biaryl Pyrazole Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] This has made them one of the most intensively pursued classes of drug targets.[1] Within the vast landscape of medicinal chemistry, the pyrazole scaffold has emerged as a "privileged" structure, forming the core of numerous potent and selective kinase inhibitors.[2][3][4] Pyrazole-based compounds, particularly those featuring biaryl or pyrazolopyridine motifs, are effective as purine bioisosteres, enabling them to occupy the ATP-binding pocket of kinases and interact with the critical hinge region.[4][5]

This technical guide provides an in-depth analysis of the kinase inhibitory potential of novel bipyridyl and biaryl pyrazole derivatives. It consolidates quantitative data on their inhibitory activity, details common experimental protocols for their synthesis and evaluation, and visualizes key structure-activity relationships (SAR), signaling pathways, and experimental workflows. The focus is on providing a comprehensive resource for professionals engaged in the discovery and development of next-generation kinase inhibitors.

Core Scaffold Analysis: Biaryl-1H-Pyrazoles as LRRK2 Inhibitors

A significant advancement in this area is the development of biaryl-1H-pyrazoles as potent and selective inhibitors of the Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the hyperactive G2019S mutant (GS-LRRK2) implicated in Parkinson's disease.[6]

Rationale for Scaffold Design

The design of this novel structural class was hypothesized by truncating a known indazole pharmacophore to a 1H-pyrazole core.[6] This modification aimed to preserve essential hinge-binding interactions while reducing molecular weight and accessing new chemical space to achieve selectivity for GS-LRRK2.[6] The initial design incorporated a hydrogen bond acceptor (HBA) motif, informed by structural models suggesting a key interaction with a lysine residue at the active site boundary.[6]

Structure-Activity Relationships (SAR)

A data-driven approach to modify the biaryl-1H-pyrazole scaffold at three key positions (R¹, R², and R³) revealed critical structure-activity relationships that guided the optimization of potency and selectivity.

Caption: Structure-Activity Relationship (SAR) logic for biaryl-1H-pyrazole LRRK2 inhibitors.

Quantitative Inhibitory Data

The systematic modification of the scaffold led to the identification of several potent GS-LRRK2 inhibitors, with some demonstrating significant selectivity over the wild-type (WT) enzyme.

Table 1: Inhibitory Potency of Selected Biaryl-1H-Pyrazoles against LRRK2 Kinases

| Compound | R¹ | R² Substituent | R³ Substituent | GS-LRRK2 IC₅₀ (nM)[6] | WT-LRRK2 IC₅₀ (nM)[6] | Fold Selectivity (WT/GS)[6] |

|---|---|---|---|---|---|---|

| 7 | H | 3-pyridyl | Phenylsulfonamide | 130 | >1000 | >7.7 |

| 16 | H | 2-methyl-3-pyridyl | Phenylsulfonamide | 40 | 730 | 18 |

| 17 | Me | 2-methyl-3-pyridyl | Phenylsulfonamide | 40 | 730 | 18 |

| 19 | Me | 4-morpholino-3-pyridyl | Phenylsulfonamide | 9 | 3500 | 389 |

| 30 | Me | 3-pyridyl | 2-F-phenylsulfonamide | 14 | 270 | 19 |

| 37 | Me | 3-pyridyl | 2-cyclopropyl-phenylsulfonamide | 14 | 330 | 24 |

Further screening confirmed the high selectivity of lead compounds against a broad panel of kinases.

Table 2: Kinome Selectivity Profile of Lead Compounds

| Compound | Concentration | Number of Kinases Screened | Kinases Inhibited >80%[6] |

|---|---|---|---|

| 37 | 0.1 µM | 485 | 6 |

| 41 | 0.1 µM | 485 | 6 |

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a complex, multi-domain protein that participates in several cellular processes. Its hyperactivation due to the G2019S mutation is a key pathogenic event. Biaryl pyrazoles act by directly inhibiting the kinase activity of LRRK2, thereby blocking its downstream signaling.

Caption: Simplified LRRK2 signaling pathway and the point of therapeutic inhibition.

Core Scaffold Analysis: Pyrazolopyridines as Multi-Kinase Inhibitors

The pyrazolopyridine scaffold, also known as azaindazole, represents another privileged heterocyclic core in kinase inhibitor design.[5] Its various isomers can be derivatized to target a wide range of kinases by effectively mimicking the purine core of ATP.[5]

The 1H-Pyrazolo[3,4-b]pyridine Scaffold for TBK1 Inhibition

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as novel and potent inhibitors of TANK-binding kinase 1 (TBK1), a noncanonical IKK family member involved in innate immunity and tumorigenesis.[7]

Table 3: Inhibitory Potency of TBK1 Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| BX795 (Reference) | TBK1 | 7.1[7] |

| MRT67307 (Reference) | TBK1 | 19 - 28.7[7] |

| Compound 15y (Novel Derivative) | TBK1 | Potent (inhibition >50% at 1 µM)[7] |

The development of these compounds often involves structure-guided design based on the co-crystal structures of reference inhibitors like BX795 with the target kinase.[7]

Experimental Protocols

The discovery and validation of novel bipyridyl and biaryl pyrazole kinase inhibitors rely on standardized synthetic and biological evaluation workflows.

General Synthesis Workflow

The synthesis of these scaffolds frequently employs modern cross-coupling reactions, such as the Suzuki coupling, to construct the core biaryl structure, followed by cyclization to form the pyrazole ring.

Caption: Generalized workflow for the synthesis of biaryl pyrazole kinase inhibitors.

A typical synthetic route for bicyclic pyrazoles involves the cyclization of a starting compound, followed by the construction of the pyrazole ring using hydrazine.[8] For 1H-pyrazolo[3,4-b]pyridine derivatives, a common approach involves a Suzuki coupling reaction with an appropriate arylboronic acid, followed by deprotection steps.[7]

Kinase Inhibition Assay Workflow

The inhibitory activity of synthesized compounds is quantified using various in vitro assay platforms. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Protocol: Generic ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare buffers, kinase, substrate (peptide or protein), and ATP at desired concentrations. Serially dilute the test compounds (e.g., bipyridyl pyrazoles) in DMSO.

-

Kinase Reaction: In a multi-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: High-level workflow for a typical in vitro kinase inhibition assay (e.g., ADP-Glo).

Other frequently used platforms include radiometric assays, Z′-LYTE, Adapta kinase activity assays, and LanthaScreen Eu Kinase Binding Assays.[7][9]

Cellular Activity Evaluation

To confirm that in vitro activity translates to a cellular context, compounds are evaluated in various cell-based assays.

-

Antiproliferative Assays: The MTT assay is used to measure the effect of a compound on the metabolic activity and growth of cancer cell lines.[10]

-

Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) can be used to verify that a compound binds to and stabilizes its intended kinase target within intact cells.[4]

-

Phosphorylation Analysis: Western blotting can be used to measure the phosphorylation level of a kinase's known downstream substrate, providing a direct readout of target inhibition in a cellular pathway.[11]

Conclusion and Future Prospects

Novel bipyridyl and biaryl pyrazole scaffolds are a highly promising class of kinase inhibitors. Strategic design, guided by structure-activity relationships, has led to the development of compounds with nanomolar potency and excellent kinome selectivity, as exemplified by the GS-LRRK2 inhibitors.[6] The versatility of the pyrazole and pyrazolopyridine cores allows for their adaptation against a wide array of kinase targets.[5]

Future efforts will likely focus on further optimizing the drug-like properties of these leads, including their pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles, to advance them toward clinical development.[6] The continued integration of structure-based design, phenotypic screening, and robust biochemical and cellular assays will be critical in unlocking the full therapeutic potential of this important structural class.

References

- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

The Expanding Chemical Universe of Functionalized Pyrazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have led to the development of a vast chemical space of functionalized derivatives with a broad spectrum of biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of these compounds, providing a comprehensive resource for researchers in drug discovery and development.

Synthesis of Functionalized Pyrazole Compounds: A Comparative Overview

The construction of the pyrazole core can be achieved through various synthetic strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and green chemistry considerations.

Comparison of Key Synthetic Methodologies

| Method | Advantages | Disadvantages |

| Knorr Pyrazole Synthesis | High yields, readily available starting materials, well-established and versatile. | Potential for regioisomer formation with unsymmetrical 1,3-dicarbonyls, often requires acidic conditions and heating. |

| 1,3-Dipolar Cycloaddition | High regioselectivity, mild reaction conditions, access to diverse substitution patterns. | Requires the in-situ generation of nitrile imines, which can be unstable. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often higher yields, improved purity, aligns with green chemistry principles.[1] | Requires specialized equipment, scalability can be a challenge. |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and exploration of novel pyrazole derivatives. Below are representative protocols for the aforementioned key synthetic methodologies.

Protocol 1: Knorr Pyrazole Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

-

Materials: Acetylacetone (1,3-dicarbonyl compound), Phenylhydrazine, Ethanol, Glacial Acetic Acid (catalyst).

-

Procedure:

-

In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

-

Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Trisubstituted Pyrazoles

-

Materials: Substituted Hydrazonoyl Halide, Activated Alkyne (e.g., Dimethyl acetylenedicarboxylate - DMAD), Triethylamine (base), Anhydrous Toluene (solvent).

-

Procedure:

-

Dissolve the substituted hydrazonoyl halide (1.0 eq) and the activated alkyne (1.1 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature. The triethylamine facilitates the in situ generation of the nitrile imine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, filter the reaction mixture to remove the triethylammonium halide salt.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired trisubstituted pyrazole.

-

Protocol 3: Microwave-Assisted Synthesis of Pyrazole Derivatives

-

Materials: Chalcone derivative, Hydrazine hydrate, Ethanol.

-

Procedure:

-

In a microwave reaction vessel, combine the chalcone derivative (1.0 mmol) and hydrazine hydrate (1.2 mmol) in ethanol (5 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100-150°C for 5-15 minutes.[2]

-

Monitor the reaction progress by TLC.

-

After completion, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

-

Biological Activities of Functionalized Pyrazoles

The therapeutic potential of pyrazole derivatives spans a wide range of diseases, including cancer, inflammation, and infectious diseases. The following tables summarize the quantitative biological data for representative functionalized pyrazole compounds.

Anticancer Activity

Functionalized pyrazoles exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[3][4]

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives (IC50 values in µM)

| Compound ID | Structure | Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| PZ-1 | 1,3,5-triphenyl-1H-pyrazole | MCF-7 (Breast) | 2.5 | Apoptosis induction | [5] |

| PZ-2 | Celecoxib | HT-29 (Colon) | 15.2 | COX-2 inhibition | [6] |

| PZ-3 | 4-(3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide | A549 (Lung) | 5.8 | - | [4] |

| PZ-4 | N-(4-((1,5-diphenyl-1H-pyrazol-3-yl)oxy)phenyl)acetamide | HepG2 (Liver) | 3.1 | - | [3] |

| PZ-5 | 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | PC-3 (Prostate) | 7.9 | - | [5] |

Anti-inflammatory Activity

Many pyrazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7]

Table 2: In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| PZ-6 | Carrageenan-induced rat paw edema | 10 mg/kg | 65% | [8] |

| PZ-7 | Carrageenan-induced rat paw edema | 20 mg/kg | 58% | [8] |

| PZ-8 | Carrageenan-induced rat paw edema | 10 mg/kg | 72% | [7] |

| PZ-9 | Adjuvant-induced arthritis in rats | 5 mg/kg/day | 45% reduction in paw volume | [9] |

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.[10]

Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC values in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | Reference |

| PZ-10 | 8 | 16 | 32 | [11] |

| PZ-11 | 4 | 8 | 16 | [11] |

| PZ-12 | 16 | 32 | 64 | [10] |

| PZ-13 | 2 | 4 | 8 | [8] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of functionalized pyrazoles, it is essential to visualize their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow for their evaluation.

Signaling Pathways

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.

Caption: Pyrazole inhibitor targeting the MAPK/ERK signaling cascade.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Experimental Workflow

References

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Theoretical Modeling of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for modeling the interactions of the novel small molecule, 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine. In the absence of extensive experimental data for this specific compound, this document serves as a roadmap for researchers to predict its biological targets, binding affinity, and potential mechanism of action using state-of-the-art computational techniques. The methodologies detailed herein are grounded in the principles of molecular mechanics, quantum mechanics, and bioinformatics, providing a robust workflow for in silico drug discovery and development. While specific quantitative data for the title compound is not publicly available, this guide presents hypothetical yet realistic data tables and detailed protocols to illustrate the application of these theoretical models.

Introduction

The pyridine and pyrazole scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The compound this compound, with its unique arrangement of these heterocycles, presents an intriguing candidate for therapeutic development. Theoretical modeling offers a powerful and resource-efficient approach to elucidate its potential protein-protein interactions and guide further experimental validation.[1][2] This guide will focus on a multi-step computational workflow, including target identification, molecular docking, molecular dynamics simulations, and quantum chemical calculations to predict and analyze the interactions of this molecule.

Target Identification and Rationale

Given the structural similarity of this compound to known kinase inhibitors, a plausible starting point for theoretical investigation is the c-Jun N-terminal kinase (JNK) family of proteins.[3] Specifically, JNK3 is predominantly expressed in the brain and has been implicated in neurodegenerative diseases, making it a relevant target for novel small molecule inhibitors.[3][4] The aminopyrazole and indazole cores are present in known JNK3 inhibitors, making the pyridine-pyrazole scaffold of the target molecule a promising candidate for interaction.[4][5]

Theoretical Modeling Workflow

A systematic computational approach is essential for accurately predicting the binding and interaction of a small molecule with its putative target. The following sections detail the key steps in this workflow.

Ligand and Protein Preparation

Accurate preparation of both the small molecule (ligand) and the protein target is critical for the success of subsequent modeling studies.

Experimental Protocol: Ligand and Protein Structure Preparation

-

Ligand Structure Generation:

-

The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch).

-

The 2D structure is converted to a 3D conformation using a molecular modeling program (e.g., Avogadro or Maestro).

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) or, for higher accuracy, a quantum mechanical method like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G*.[6][7]

-

Partial charges are assigned using a method like Gasteiger-Hückel or AM1-BCC.

-

-

Protein Structure Retrieval and Preparation:

-

The X-ray crystal structure of the target protein (e.g., JNK3, PDB ID: 3FI2) is downloaded from the Protein Data Bank (PDB).

-

The protein structure is prepared by:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms and assigning protonation states to ionizable residues at a physiological pH (7.4).

-

Repairing any missing side chains or loops using protein structure prediction tools (e.g., SWISS-MODEL or Modeller).

-

Minimizing the energy of the protein structure to relieve any steric clashes using a molecular mechanics force field (e.g., AMBER or CHARMM).

-

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[8][9] This technique is instrumental in identifying potential binding modes and estimating the binding affinity.

Experimental Protocol: Molecular Docking

-

Binding Site Identification: The binding site is defined based on the location of the co-crystallized ligand in the PDB structure or by using pocket detection algorithms.

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina, Glide, or GOLD) is used to dock the prepared ligand into the defined binding site of the prepared protein.

-

The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.

-

A scoring function is used to rank the different poses based on their predicted binding affinity.

-

-

Analysis of Docking Results:

-

The top-ranked docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

-

The predicted binding affinity (often expressed as a docking score or estimated free energy of binding) is recorded.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[10]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

The top-ranked protein-ligand complex from molecular docking is placed in a periodic box of explicit solvent (e.g., TIP3P water).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is energy-minimized to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure.

-

A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to allow for the system to reach a stable state.

-

-

Trajectory Analysis:

-

The trajectory from the MD simulation is analyzed to assess the stability of the protein-ligand complex, including:

-

Root Mean Square Deviation (RMSD) of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) of individual residues.

-

Analysis of persistent protein-ligand interactions over time.

-

-

Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

-

Quantum Chemical Calculations

Quantum chemical (QC) calculations can provide highly accurate information about the electronic properties of the ligand and its interaction with the protein active site.[11][12][13]

Experimental Protocol: Quantum Chemical Calculations (QM/MM)

-

System Partitioning: For a QM/MM (Quantum Mechanics/Molecular Mechanics) calculation, the system is partitioned into a QM region and an MM region. The QM region typically includes the ligand and the key amino acid residues in the binding site, while the rest of the protein and solvent are treated with a classical force field (MM).

-

Calculation: A QM/MM calculation is performed on a representative snapshot from the MD simulation to obtain a more accurate description of the interaction energies, charge distribution, and bond orders within the active site.

-

Analysis: The results are analyzed to understand the electronic nature of the protein-ligand interactions, such as charge transfer and polarization effects.

Data Presentation

The following tables present hypothetical but realistic quantitative data that could be generated from the theoretical modeling workflow described above.

Table 1: Molecular Properties of this compound

| Property | Value | Method |

| Molecular Weight | 301.14 g/mol | - |

| LogP | 2.85 | ALOGPS |

| Number of H-bond Donors | 1 | - |

| Number of H-bond Acceptors | 4 | - |

| Polar Surface Area | 58.2 Ų | - |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |

Table 2: Predicted Binding Affinity and Interactions with JNK3

| Method | Predicted Binding Affinity | Key Interacting Residues | Interaction Type |

| Molecular Docking (Vina) | -8.5 kcal/mol | MET111, LYS55, GLN117 | H-bond, Hydrophobic |

| MM/PBSA | -45.2 kcal/mol | MET111, LEU168, ILE32 | H-bond, Hydrophobic |

| QM/MM | -38.7 kcal/mol | MET111, LYS55, ASP169 | H-bond, Electrostatic |

Visualization of Workflows and Pathways

Theoretical Modeling Workflow

Caption: A workflow for the theoretical modeling of small molecule-protein interactions.

Hypothetical JNK Signaling Pathway Inhibition

References

- 1. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]

- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]

- 13. rroij.com [rroij.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Abstract

This document provides a detailed, three-step protocol for the synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis strategy involves the formation of a pyrazole intermediate from 2-acetylpyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a reliable method for producing the target compound for further research and development.

Introduction

Pyridyl-pyrazole scaffolds are prevalent in medicinal chemistry and materials science due to their unique electronic properties and ability to act as versatile ligands. The target molecule, this compound, combines these two key heterocycles, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for further functionalization, allowing for the exploration of a diverse chemical space. This protocol outlines a robust synthetic route starting from commercially available materials.

Overall Synthetic Scheme

The synthesis of the target compound is proposed to proceed via a three-step sequence as illustrated below:

-

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one from 2-acetylpyridine.

-

Step 2: Cyclization and iodination to form 4-iodo-3-(pyridin-2-yl)-1H-pyrazole.

-

Step 3: Suzuki-Miyaura cross-coupling of the iodopyrazole intermediate with 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

This procedure details the formation of the enaminone intermediate, a crucial building block for the pyrazole ring.[1]

Materials:

-

2-Acetylpyridine

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

To a solution of 2-acetylpyridine (1.0 equiv) in anhydrous toluene (5 mL per mmol of 2-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (1.2 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is typically used in the next step without further purification.

| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) |

| 2-Acetylpyridine | 1.0 | 121.14 | 1.08 |

| DMF-DMA | 1.2 | 119.16 | 0.895 |

| Toluene | - | 92.14 | 0.867 |

| Expected Yield: | 85-95% |

Step 2: Synthesis of 4-Iodo-3-(pyridin-2-yl)-1H-pyrazole

This protocol describes the formation of the pyrazole ring and its subsequent iodination at the C4 position.

Materials:

-

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

-

Hydrazine hydrate

-

Ethanol

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Dissolve the crude enaminone from Step 1 (1.0 equiv) in ethanol (10 mL per mmol).

-

Add hydrazine hydrate (1.5 equiv) dropwise to the solution at room temperature.

-

Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give crude 3-(pyridin-2-yl)-1H-pyrazole.

-

Dissolve the crude pyrazole (1.0 equiv) in acetonitrile (15 mL per mmol).

-

Add N-Iodosuccinimide (1.1 equiv) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-iodo-3-(pyridin-2-yl)-1H-pyrazole.

| Reagent | Molar Eq. | MW ( g/mol ) |

| Enaminone | 1.0 | 176.22 |

| Hydrazine hydrate | 1.5 | 50.06 |

| N-Iodosuccinimide | 1.1 | 224.99 |

| Expected Yield: | 60-75% (over 2 steps) |

Step 3: Synthesis of this compound

This final step involves a Suzuki-Miyaura cross-coupling reaction to assemble the target molecule.[2][3][4][5][6][7][8][9]

Materials:

-

4-Iodo-3-(pyridin-2-yl)-1H-pyrazole

-

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk flask, add 4-iodo-3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv), 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 equiv), the base (K₂CO₃, 2.0 equiv), and the palladium catalyst (Pd(dppf)Cl₂, 0.05 equiv).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, 10 mL total solvent per mmol of iodopyrazole) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

-